Comparative HDAC Isoform Inhibition: HDAC-IN-47 vs. Vorinostat (Pan-Inhibitor) and Ricolinostat (HDAC6-Selective)
HDAC-IN-47 exhibits a unique inhibitory profile that contrasts with both pan- and isoform-selective HDAC inhibitors. Against HDAC1, HDAC-IN-47 (IC50 = 19.75 nM) is approximately 2-fold less potent than vorinostat (IC50 ~10 nM) , but >2,500-fold more potent than the HDAC6-selective inhibitor ricolinostat (IC50 = 58 nM) . Conversely, against HDAC6, HDAC-IN-47 (IC50 = 5.63 nM) shows comparable potency to ricolinostat (IC50 = 5 nM) and is significantly more potent than vorinostat (IC50 >1,000 nM) [1]. This creates a dual Class I/Class IIb inhibition pattern with a potency gradient (HDAC6 > HDAC1 > HDAC3 > HDAC2) that is not replicated by either comparator class.
| Evidence Dimension | IC50 (nM) against HDAC1 and HDAC6 isoforms |
|---|---|
| Target Compound Data | HDAC1 IC50 = 19.75 nM; HDAC6 IC50 = 5.63 nM |
| Comparator Or Baseline | Vorinostat: HDAC1 IC50 ~10 nM, HDAC6 IC50 >1,000 nM. Ricolinostat: HDAC1 IC50 = 58 nM, HDAC6 IC50 = 5 nM |
| Quantified Difference | HDAC-IN-47 is ~1.9x less potent on HDAC1 vs. vorinostat, but >2,500x more potent vs. ricolinostat. HDAC-IN-47 is equipotent to ricolinostat on HDAC6, but >175x more potent vs. vorinostat |
| Conditions | Cell-free enzymatic assay using recombinant human HDAC proteins and fluorogenic substrate |
Why This Matters
This differential fingerprint dictates distinct biological outcomes, enabling selective procurement for studies requiring concurrent HDAC1 and HDAC6 engagement without the broad cytotoxicity of a pan-inhibitor.
- [1] Gaisina IN, et al. From the cover: A novel selective HDAC6 inhibitor. ACS Med Chem Lett. 2014;5(6):706-710. View Source
